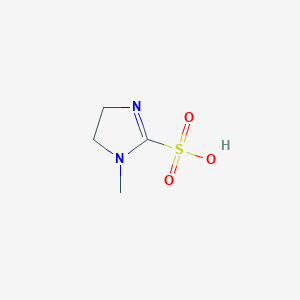![molecular formula C7H9N3O B12829412 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Reduction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:
Starting Material: 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reagent: Lithium aluminium hydride (LiAlH4)
Solvent: Tetrahydrofuran (THF)
-
Bromination of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine:
Starting Material: 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reagent: N-Bromosuccinimide (NBS)
Solvent: N,N-Dimethylformamide (DMF)
Conditions: The reaction is performed at 0°C for 2 hours.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of various oxidized derivatives depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents such as THF or ethanol.
Products: Reduction typically yields the corresponding amine or alcohol derivatives.
-
Substitution:
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Conditions: Reactions are often carried out at low temperatures to control the rate of substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Wirkmechanismus
The exact mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to form stable complexes with these targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Uniqueness:
- Functional Groups: The presence of an amine group at the 6-position distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
- Applications: Its unique structure makes it suitable for specific applications in drug development and material science, where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine |
InChI |
InChI=1S/C7H9N3O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H3,8,9,10) |
InChI-Schlüssel |
SXRTUTKXFWETMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(N1)N=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)


